1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol
Description
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C14H22N2O2/c1-9-5-10(2)7-14(17,6-9)8-12-15-13(16-18-12)11-3-4-11/h9-11,17H,3-8H2,1-2H3 |
InChI Key |
FDQHXNQJAAIHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CC2=NC(=NO2)C3CC3)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl-Substituted Oxadiazole Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or their equivalents. The cyclopropyl group can be introduced either by using cyclopropyl-substituted amidoximes or through cross-coupling reactions involving cyclopropyl-containing boronic esters.
- Example Method : Lithiation of 4-bromo-1-cyclopropylpyrazole followed by reaction with isopropyl boronate to yield cyclopropyl-substituted boronic esters, which can be converted into oxadiazole rings through palladium-catalyzed cross-coupling reactions under inert atmosphere at elevated temperatures (e.g., 90–150 °C) in solvents like 1,4-dioxane or N,N-dimethylformamide (DMF).
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Lithiation | n-Butyllithium, -78 °C, THF | ~81% | Formation of organolithium intermediate |
| Boronate formation | Isopropyl boronate, warming to RT | - | Intermediate for Suzuki coupling |
| Cross-coupling | Pd(dppf)Cl2, K3PO4, 1,4-dioxane, 90 °C | 65% | Formation of cyclopropyl-substituted heterocycle |
Formation of the Methylene Linker
The key step is the attachment of the oxadiazole moiety to the cyclohexanol via a methylene (-CH2-) bridge at the 1-position of the cyclohexanol.
Method : This is often achieved by alkylation of the cyclohexanol with a halomethyl-substituted oxadiazole derivative or by reductive amination if an aldehyde intermediate is available.
Reaction Conditions : Alkylation is typically conducted in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (25–80 °C).
Representative Experimental Procedure
Based on analogous compounds and available synthetic routes for cyclopropyl-oxadiazole derivatives, the following protocol summarizes the preparation:
Analytical and Purification Techniques
Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to purify intermediates and final compounds, employing gradients of acetonitrile and aqueous trifluoroacetic acid (TFA) or ammonium hydroxide neutralization steps.
Characterization : Confirmation of structure and purity is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
- Mass spectrometry (MS), including ESI-MS for molecular ion verification
- High-resolution mass spectrometry (HRMS) for exact mass confirmation
- Chiral purity analysis if stereochemistry is relevant
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Key Starting Materials | 4-bromo-1-cyclopropylpyrazole, 3,5-dimethylcyclohexanone |
| Catalysts | Pd(dppf)Cl2, tetrakis(triphenylphosphine)palladium(0) |
| Solvents | THF, 1,4-dioxane, DMF, ethyl acetate |
| Bases | Sodium hydride, potassium carbonate, sodium acetate |
| Temperature Range | -78 °C to 150 °C depending on step |
| Reaction Time | Minutes to hours depending on step |
| Typical Yields | 65–83% for coupling steps; 75–90% for reductions and alkylations |
| Purification | Silica gel chromatography, RP-HPLC |
Chemical Reactions Analysis
Types of Reactions
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The cyclopropyl and cyclohexanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce various reduced heterocycles.
Scientific Research Applications
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors . This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Analogs:
- Contains a 1,2,4-oxadiazole linked to a pyrrolidine-guanidine scaffold.
- Features a 4-octylphenyl substituent instead of cyclopropyl, increasing lipophilicity.
- Demonstrated selective SphK1 inhibition (Ki = 48 nM), highlighting the pharmacological relevance of oxadiazole derivatives .
Compound 76 (): Incorporates a 3-cyclopropyl-1,2,4-oxadiazole attached to a cyclohexene ring fused with an oxazolidinone.
- Piperidine-linked 3-cyclopropyl-1,2,4-oxadiazole with a 3,5-dimethylpyrazole side chain.
- Molecular weight (329.4 g/mol) and heterocyclic diversity suggest utility in kinase or protease inhibition .
- Agrochemical oxadiazoles with dichlorophenyl and trifluoromethyl groups.
- Broader applications in herbicides, contrasting with the target compound’s likely medicinal focus .
Pharmacological and Functional Comparisons
Molecular Properties
Biological Activity
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol is a compound of interest due to its potential biological activities. This compound features a cyclopropyl group and an oxadiazole ring, which are known to influence its pharmacological properties. The following sections explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₂N₂O₂
- Molecular Weight : 250.34 g/mol
- CAS Number : 2060038-24-4
The structure of the compound includes a cyclohexanol backbone substituted with a cyclopropyl oxadiazole moiety, which may contribute to its biological effects.
Research indicates that compounds containing oxadiazole derivatives often exhibit significant biological activity through various mechanisms. In particular, they can act as inhibitors of key enzymes or receptors involved in disease processes. The specific mechanism for 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol is not fully elucidated but may involve modulation of receptor tyrosine kinases (RTKs) such as DDR1 (Discoidin Domain Receptor 1) .
Pharmacological Effects
Studies have shown that related compounds can exhibit anti-fibrotic properties by inhibiting DDR1 phosphorylation. This suggests a potential therapeutic application in conditions characterized by fibrosis and renal dysfunction .
In Vitro Studies
In vitro assays have demonstrated that compounds similar to 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol can effectively inhibit COX-2 enzymes, which are implicated in inflammatory processes . This inhibition may lead to reduced inflammation and pain in various models.
In Vivo Studies
A notable study involving a structurally related compound showed significant improvements in renal function and reduced tissue damage in a mouse model of Alport syndrome when treated with a selective DDR1 inhibitor derived from a DNA encoded library . Although this study did not directly test the compound , it underscores the potential for similar compounds to provide therapeutic benefits in renal diseases.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of COX-2 and DDR1 phosphorylation |
| Anti-Fibrotic Effects | May reduce fibrosis in renal tissues |
| Therapeutic Applications | Possible use in treating chronic kidney diseases |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can purity be validated?
- Methodology : Synthesis often involves alkylation of the oxadiazole ring followed by cyclohexanol functionalization. A validated approach includes dissolving intermediates in a polar/non-polar solvent mixture (e.g., pentane and triethylamine) and using catalysts like Me₃SiCl to improve yield . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical.
- Purity Validation : Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards. Pharmacopeial guidelines (e.g., USP) recommend testing for residual solvents (GC-MS) and elemental analysis (C, H, N) to confirm stoichiometry .
Q. How is the compound’s structural conformation confirmed post-synthesis?
- Techniques :
- X-ray crystallography resolves bond angles and stereochemistry (e.g., triclinic crystal system with α = 73.02°, β = 81.62°, γ = 66.71° for analogous cyclohexane derivatives) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., cyclopropyl protons at δ 1.0–1.2 ppm, oxadiazole C=O at ~160 ppm) .
- IR spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and oxadiazole (1550–1600 cm⁻¹) groups .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting bioactivity?
- Strategy :
- Core modifications : Replace the cyclopropyl group with larger rings (e.g., phenyl, ) or alter the oxadiazole’s substituents to test electronic effects on receptor binding .
- Bioassays : Screen derivatives for antimicrobial activity via MIC assays (e.g., E. coli ATCC 25922) or anticancer activity using MTT assays (e.g., IC₅₀ values against HeLa cells) .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How to validate analytical methods for quantifying the compound in complex matrices?
- Validation Parameters :
- Linearity : Calibration curves (R² ≥ 0.995) across 0.1–100 µg/mL.
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) using LC-MS/MS .
- Precision : Intra-day RSD < 2% for retention time and peak area .
Q. How to resolve contradictory bioactivity data across studies?
- Root Cause Analysis :
- Experimental variables : Compare assay conditions (e.g., cell line viability in MTT assays vs. ATP-based luminescence).
- Compound stability : Degradation under storage (e.g., hygroscopicity) may reduce potency; test via accelerated stability studies (40°C/75% RH for 6 months) .
- Statistical rigor : Apply ANOVA to assess inter-lab variability or use meta-analysis tools (e.g., RevMan) to reconcile IC₅₀ discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
